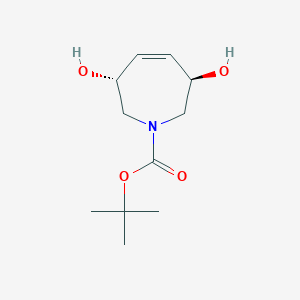
Rel-tert-butyl (3R,6R)-3,6-dihydroxy-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-tert-butyl (3R,6R)-3,6-dihydroxy-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group and a dihydroxy azepine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-tert-butyl (3R,6R)-3,6-dihydroxy-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the azepine ring and the introduction of the tert-butyl and dihydroxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch processes. These methods are designed to ensure consistent quality and scalability while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Rel-tert-butyl (3R,6R)-3,6-dihydroxy-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The azepine ring can be reduced to form saturated derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxy groups can yield diketones, while reduction of the azepine ring can produce saturated azepane derivatives.
Scientific Research Applications
Rel-tert-butyl (3R,6R)-3,6-dihydroxy-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rel-tert-butyl (3R,6R)-3,6-dihydroxy-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3R,6R)-rel-6-Methylpiperidin-3-ylcarbamate
- tert-Butyl (4aR,8aS)-octahydro-2H-pyrido[4,3-b]morpholine-4-carboxylate
Uniqueness
Rel-tert-butyl (3R,6R)-3,6-dihydroxy-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is unique due to its specific structural features, such as the combination of a tert-butyl group and a dihydroxy azepine ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H19NO4 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
tert-butyl (3R,6R)-3,6-dihydroxy-2,3,6,7-tetrahydroazepine-1-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-8(13)4-5-9(14)7-12/h4-5,8-9,13-14H,6-7H2,1-3H3/t8-,9-/m1/s1 |
InChI Key |
LWROFLQCAATWMD-RKDXNWHRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C=C[C@H](C1)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C=CC(C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



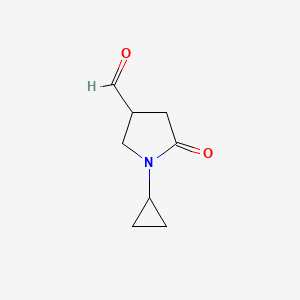
![(1S,3S)-5-Azaspiro[2.4]heptan-1-amine](/img/structure/B12993605.png)
![5-([1,1'-Biphenyl]-4-yl)-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one](/img/structure/B12993606.png)


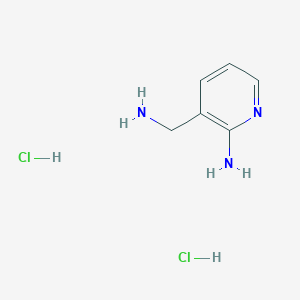
![4-Fluoro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12993620.png)
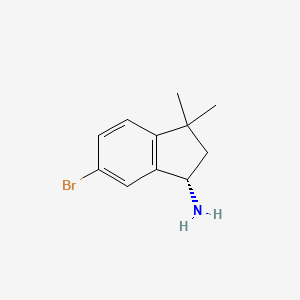
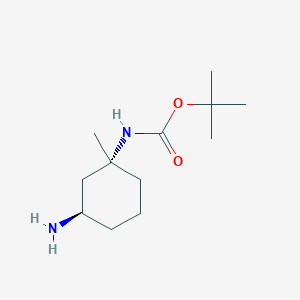
![N-(2-(2-(2-(2-(4-(4-(2-(Difluoromethyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide](/img/structure/B12993646.png)

![4-(tert-Butyl) 6-ethyl 4-azaspiro[2.5]octane-4,6-dicarboxylate](/img/structure/B12993650.png)

